![molecular formula C11H12BrN3O B1448920 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-42-9](/img/structure/B1448920.png)

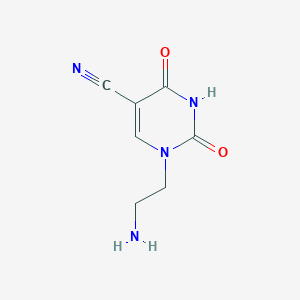

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Übersicht

Beschreibung

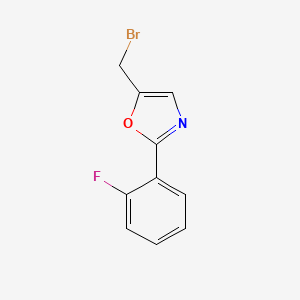

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, also known as 7-BP, is a heterocyclic compound with a fused 5-membered ring structure. It is a derivative of pyrazolopyridine, which is a type of compound commonly found in pharmaceuticals and other bioactive compounds. 7-BP has a range of potential applications in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes and its low toxicity. In

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Selective Receptor Agonists

This compound can serve as a reactant in the synthesis of selective small-molecule receptor agonists. These agonists can be pivotal in pilot studies for treating conditions like sexual dysfunction in humans .

Organic Synthesis: Suzuki Coupling Reactions

In organic chemistry, it can be used for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents. This is a method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .

Material Science: Hydrocarbon Synthesis

The compound has applications in the preparation of aliphatic hydrocarbons via nickel-catalyzed Suzuki cross-coupling with alkylboranes. This process is significant for creating materials with specific hydrocarbon chains .

Antibacterial Agents: Synthesis of Anthranilic Acids

It can be utilized in the preparation of anthranilic acids, which are known for their antibacterial properties. These compounds also exhibit human serum albumin binding affinity, which can be beneficial in drug delivery systems .

Antioxidant Research: Di-tert-butyldihydrobenzofuranols

This compound is involved in the synthesis of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions. These antioxidants have potential applications in preventing oxidative stress-related diseases .

Neurotoxin Synthesis: Gephyrotoxin Analogues

It may be used in the synthesis of analogues of gephyrotoxin, which can help in studying the neurotoxic effects and potential therapeutic applications of this class of toxins .

Histone Deacetylase Inhibitors: Potential Cancer Therapeutics

The compound can be a precursor in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are promising in cancer therapy as they can induce apoptosis in cancer cells .

Chemical Biology: Isoindolinone Derivatives

It can also be used to create (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)-N-(tetrahydro-2H-pyran-2-yloxy)acrylamide, a compound with potential applications in chemical biology research .

Eigenschaften

IUPAC Name |

7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c12-9-7-13-5-8-6-14-15(11(8)9)10-3-1-2-4-16-10/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTRCAFJDDBQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=NC=C3C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)

![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)

![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)

![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)

![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)